Cas no 1448135-56-5 (N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide)

N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide
- N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide
- N-[(1-CYCLOPENTYL-5-CYCLOPROPYLPYRAZOL-3-YL)METHYL]-2-METHOXY-5-METHYLBENZENESULFONAMIDE
- F6440-4480
- AKOS024563547
- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide
- 1448135-56-5
-
- インチ: 1S/C20H27N3O3S/c1-14-7-10-19(26-2)20(11-14)27(24,25)21-13-16-12-18(15-8-9-15)23(22-16)17-5-3-4-6-17/h7,10-12,15,17,21H,3-6,8-9,13H2,1-2H3
- InChIKey: KRINZWFAJSRKPJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C)C=CC=1OC)(NCC1C=C(C2CC2)N(C2CCCC2)N=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 389.17731291g/mol
- どういたいしつりょう: 389.17731291g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 598
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 81.6Ų
N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6440-4480-4mg |
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide |
1448135-56-5 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6440-4480-5μmol |
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide |
1448135-56-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6440-4480-5mg |
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide |
1448135-56-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6440-4480-1mg |
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide |
1448135-56-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6440-4480-10mg |
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide |
1448135-56-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6440-4480-2μmol |
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide |
1448135-56-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6440-4480-2mg |
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide |
1448135-56-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6440-4480-10μmol |
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide |
1448135-56-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6440-4480-3mg |
N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide |
1448135-56-5 | 3mg |
$63.0 | 2023-09-09 |
N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamideに関する追加情報
Recent Advances in the Study of N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide (CAS: 1448135-56-5)
N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide (CAS: 1448135-56-5) is a novel sulfonamide derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazole and cyclopropyl moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of specific enzymatic pathways. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, shedding light on its mechanism of action and therapeutic efficacy.
The synthesis of N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide involves a multi-step process, starting with the condensation of cyclopentyl hydrazine with cyclopropyl-substituted β-keto esters to form the pyrazole core. Subsequent sulfonylation with 2-methoxy-5-methylbenzenesulfonyl chloride yields the target compound. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further biological studies.
Biological evaluations of N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide have revealed its potent inhibitory activity against certain kinases and proteases. In vitro studies demonstrated that this compound exhibits selective inhibition of protein kinase C (PKC) isoforms, which are implicated in various pathological conditions, including cancer and inflammatory diseases. The compound's ability to modulate PKC activity has been attributed to its unique binding mode, as revealed by X-ray crystallography and molecular docking studies.
In addition to its kinase inhibitory properties, N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide has also shown promise as an anti-inflammatory agent. Preclinical studies in animal models of inflammation have demonstrated its efficacy in reducing pro-inflammatory cytokine levels and attenuating tissue damage. These findings suggest that this compound could serve as a lead candidate for the development of novel anti-inflammatory therapeutics.
Despite these promising results, challenges remain in the development of N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Ongoing research aims to elucidate the compound's safety profile and explore its potential in combination therapies.
In conclusion, N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide (CAS: 1448135-56-5) represents a promising candidate in the field of chemical biology and medicinal chemistry. Its unique structural features and potent biological activities make it a valuable tool for understanding kinase signaling pathways and developing novel therapeutics. Future research should focus on addressing the current limitations and exploring its full therapeutic potential.
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